molecular formula C16H21N3O5S B2571512 N'-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide CAS No. 1105247-22-0

N'-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide

Cat. No.: B2571512
CAS No.: 1105247-22-0
M. Wt: 367.42
InChI Key: MVBKGFJRKFKQPG-UHFFFAOYSA-N
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Description

N'-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide is a synthetic organic compound intended for research and development purposes. This molecule features a 1,2-thiazolidine-1,1-dioxide moiety, a structural motif present in various pharmacologically active compounds. Derivatives containing the 4-thiazolidinone core structure have demonstrated significant potential in medicinal chemistry research, particularly as antimicrobial agents against a range of bacterial and fungal pathogens . The incorporation of the tetrahydrofuran (oxolane) ring may influence the compound's physicochemical properties and biological activity, making it a molecule of interest for structure-activity relationship (SAR) studies. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to conduct thorough experimentation to fully elucidate this compound's specific applications, mechanism of action, and research value.

Properties

IUPAC Name

N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5S/c20-15(17-11-14-6-2-8-24-14)16(21)18-12-4-1-5-13(10-12)19-7-3-9-25(19,22)23/h1,4-5,10,14H,2-3,6-9,11H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBKGFJRKFKQPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common approach is the condensation of a thiazolidine derivative with a phenyl-substituted ethanediamide under controlled conditions. The reaction may require specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production while maintaining the desired quality .

Chemical Reactions Analysis

Types of Reactions

N’-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .

Scientific Research Applications

N’-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The phenyl group may enhance binding affinity to target molecules, while the ethanediamide moiety can influence the compound’s solubility and stability .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Structural Features Molecular Weight (g/mol) Key Substituents Reference
Target Compound Meta-thiazolidine-1,1-dioxide, oxolan-2-ylmethyl ~355* Oxolane, thiazolidine dioxo Inferred
N'-[4-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]-N-(2-hydroxyethyl)ethanediamide Para-thiazolidine-1,1-dioxide, 2-hydroxyethyl 327.36 Hydroxyethyl, para-substitution
N-(2H-1,3-benzodioxol-5-yl)-N’-[2(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide Ethanediamide linker, benzodioxole, tetrahydroquinoline ~435* Benzodioxole, tetrahydroquinoline
N,N'-bis(2-((hexylamino)(oxo)acetyl)-4-methylphenyl)ethanediamide Bis-ethanediamide, hexylamino, methylphenyl 136.61 (fragment) Multiple ethanediamide linkages
N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)ethanediamide (Tinuvin 312) Ethoxy, ethylphenyl 312.35 Ethoxy, ethylphenyl

*Estimated based on structural similarity.

Key Observations :

  • Para-substituted thiazolidine dioxides () may exhibit different steric or electronic interactions compared to the meta-substituted target compound.
  • Ethanediamide Linker : The ethanediamide moiety is common in UV stabilizers (e.g., Tinuvin 312) and protease inhibitors (e.g., falcipain inhibitors in ) , suggesting versatility in applications.

Crystallographic and Computational Analysis

  • Structural Confirmation : SHELX and ORTEP (Evidences 2, 9, 10) are widely used for crystallographic refinement, suggesting that the target compound’s structure could be resolved using these tools .
  • Docking Studies : employed DOCK 3.5.54 for virtual screening of CXCL12 ligands, a method applicable to predict the target compound’s binding modes .

Biological Activity

N'-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide is a complex organic compound notable for its potential biological activities. This article explores its structure, biological mechanisms, and relevant research findings.

Compound Structure

The compound features:

  • Thiazolidine Moiety : A five-membered ring containing sulfur and nitrogen, contributing to the compound's biological interactions.
  • Amide Functional Group : Enhances solubility and stability.
  • Phenyl Rings : Provide hydrophobic characteristics that may influence binding to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The thiazolidine ring may facilitate binding to active sites of enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The dual phenyl substitutions can enhance interaction with hydrophobic pockets in receptor proteins.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities. Notable activities include:

Activity TypeDescription
AntimicrobialInhibition of bacterial growth through enzyme interference.
AnticancerInduction of apoptosis in cancer cells via modulation of signaling pathways.
Anti-inflammatoryReduction of inflammatory markers through inhibition of pro-inflammatory cytokines.
AntioxidantScavenging free radicals and reducing oxidative stress in cellular systems.

1. Antimicrobial Activity

A study demonstrated that thiazolidine derivatives showed significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell wall synthesis was highlighted as a key mechanism.

2. Anticancer Properties

Research published in Journal of Medicinal Chemistry indicated that similar thiazolidine compounds exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer. The mechanism was linked to apoptosis induction via the mitochondrial pathway.

3. Anti-inflammatory Effects

In vitro studies have shown that thiazolidine-based compounds can significantly reduce levels of TNF-alpha and IL-6 in macrophages, suggesting a potential role in managing chronic inflammatory diseases.

Safety and Toxicity

Toxicological assessments are crucial for evaluating the safety profile of this compound. Preliminary studies indicate low toxicity in mammalian cells; however, further investigations are necessary to establish a comprehensive safety profile.

Q & A

Q. Advanced Biological Profiling

  • Enzyme inhibition assays : Dose-response curves (IC₅₀ determination) using fluorogenic substrates for targets like proteases or kinases .
  • Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity (KD) and stoichiometry .
  • Cellular assays : Flow cytometry or fluorescence microscopy to evaluate apoptosis or pathway modulation in cancer cell lines .

How can computational models predict its reactivity and binding modes?

Q. Advanced Computational Modeling

  • Density functional theory (DFT) : Calculates electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular docking : Simulates interactions with biological targets (e.g., protein active sites) using software like AutoDock Vina .
  • MD simulations : Assess stability of ligand-target complexes in physiological conditions (e.g., solvation effects) .

What strategies are employed to analyze its stability and degradation pathways?

Q. Advanced Stability Studies

  • Forced degradation : Expose to extremes (pH 1–13, 40–80°C) and monitor via HPLC-MS to identify degradation products (e.g., hydrolysis of amide bonds) .
  • Light sensitivity : UV-vis spectroscopy to assess photodegradation kinetics under ICH Q1B guidelines .
  • Excipient compatibility : Co-formulation studies with common stabilizers (e.g., cyclodextrins) to enhance shelf life .

How is pharmacokinetic profiling conducted for this compound?

Q. Advanced ADME Studies

  • Absorption : Caco-2 cell monolayers to predict intestinal permeability .
  • Metabolism : Liver microsome assays (human/rat) with LC-MS/MS to identify phase I/II metabolites .
  • Excretion : Radiolabeled compound tracking in urine/feces (in vivo rodent models) .

What approaches are used to synthesize and characterize its derivatives?

Q. Advanced Derivative Synthesis

  • Functional group modifications : Introduce halogens or electron-withdrawing groups to the phenyl ring via electrophilic substitution .
  • Heterocycle replacement : Substitute oxolan with morpholine or piperidine rings to alter lipophilicity .
  • Characterization : Comparative NMR and HRMS with parent compound to confirm structural changes .

Notes

  • Contradictions : Evidence varies on optimal solvents for derivatization (DMF in vs. dichloromethane in ), suggesting solvent choice is target-dependent.

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